molecular formula C34H35N3O3S B14145701 Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 369394-55-8

Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate

Cat. No.: B14145701
CAS No.: 369394-55-8
M. Wt: 565.7 g/mol
InChI Key: PEJAEDTWIBYMMD-UHFFFAOYSA-N
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Description

Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine ring, introduction of the cyano group, and the attachment of various substituents. Common reagents used in these reactions include aldehydes, amines, and thiols under conditions such as reflux in organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve organic solvents and controlled temperatures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The dihydropyridine core can interact with various enzymes and receptors, modulating their activity. The cyano and sulfanyl groups may also play roles in binding to biological macromolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

CAS No.

369394-55-8

Molecular Formula

C34H35N3O3S

Molecular Weight

565.7 g/mol

IUPAC Name

benzyl 5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-(4-propan-2-ylphenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H35N3O3S/c1-5-24-11-17-28(18-12-24)37-30(38)21-41-33-29(19-35)32(27-15-13-26(14-16-27)22(2)3)31(23(4)36-33)34(39)40-20-25-9-7-6-8-10-25/h6-18,22,32,36H,5,20-21H2,1-4H3,(H,37,38)

InChI Key

PEJAEDTWIBYMMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C(C)C)C#N

Origin of Product

United States

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